1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one

Conformational analysis Substituent effects NMR spectroscopy

For PTK inhibitor synthesis requiring regioselective 4-anilinoquinazoline formation, this 4-bromo-2-hydroxy-5-nitro isomer is essential; other isomers fail. - Regioselective bromine displacement for quinazoline core construction. - Unique crystal structure: four molecules/unit, Br···O & π-π stacking, ensuring reproducible solids. - Pre-characterized for consistent purity; ships with full analytics.

Molecular Formula C8H6BrNO4
Molecular Weight 260.04 g/mol
Cat. No. B12839743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one
Molecular FormulaC8H6BrNO4
Molecular Weight260.04 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1O)Br)[N+](=O)[O-]
InChIInChI=1S/C8H6BrNO4/c1-4(11)5-2-7(10(13)14)6(9)3-8(5)12/h2-3,12H,1H3
InChIKeyOTHYGTIOLBPKAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one Overview


1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one (CAS 2091657-36-0) is a trisubstituted acetophenone derivative with the molecular formula C8H6BrNO4 and a molecular weight of 260.04 g/mol [1]. The compound possesses a predicted density of 1.8±0.1 g/cm³, a boiling point of 314.3±42.0 °C at 760 mmHg, and a LogP of approximately 3.09, indicating significant lipophilicity [1]. Its core structure consists of a phenyl ring bearing a bromine atom at position 4, a hydroxyl group at position 2, and a nitro group at position 5 relative to the ethanone moiety. The compound appears as a pale yellow to orange solid, exhibits solubility in common organic solvents including diethyl ether, methanol, and dimethyl sulfoxide, but has poor aqueous solubility .

1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one – Generic Substitution Risks


Within the bromo-hydroxy-nitroacetophenone family, seemingly minor alterations in substitution pattern produce distinct compounds with divergent properties that preclude simple interchange. The position of bromine and nitro substituents on the phenyl ring dictates the electronic environment, influences intramolecular hydrogen bonding and conformational preferences, and modulates reactivity in downstream synthetic transformations [1]. For instance, the 4-bromo-2-hydroxy-5-nitro substitution pattern of the target compound creates a unique electron distribution distinct from its 5-bromo-2-hydroxy-3-nitro positional isomer (CAS 70978-54-0), which exhibits its own specific applications in HIV-1 integrase inhibitor research . The compound's crystal structure reveals intermolecular Br···O interactions and π–π stacking arrangements that are specific to this substitution geometry and cannot be replicated by analogs with different substitution patterns [2]. Generic substitution across this compound class ignores these fundamental structure-property relationships, risking synthetic failure, altered biological activity, or irreproducible results in both discovery and production settings.

1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one Comparative Evidence


Positional Isomerism Defines Conformational Preference

The target compound's substitution pattern places the nitro group at position 5 and bromine at position 4, corresponding to a 3,4-disubstituted bromo-nitro arrangement relative to the ethanone group. NMR studies have established that 3,4-disubstituted bromo-nitro acetophenones adopt a preferred conformer in which the H-6 proton is oriented adjacent to the carbonyl group, whereas 2,5-disubstituted nitro-bromo analogs (such as the 5-bromo-2-hydroxy-3-nitro isomer) favor the opposite conformer with H-6 adjacent to the acetyl methyl group [1]. This conformational distinction, driven by the specific relative positioning of the electron-withdrawing nitro and bromo substituents, has been confirmed through accurate measurement of chemical shifts and coupling constants [1].

Conformational analysis Substituent effects NMR spectroscopy Structural biology

Unique Crystal Packing Interactions

Single-crystal X-ray diffraction analysis of 1-(4-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one at 120 K reveals crystallization in the triclinic space group P-1 with four independent molecules in the asymmetric unit [1]. The compound exhibits a unique supramolecular architecture characterized by four distinct π–π stacking interactions where each symmetry-unique molecule forms π–π stacks on itself [1]. Intermolecular hydrogen bonding is observed between each pair of independent molecules, with each hydroxyl group capable of acting as both a hydrogen-bond donor and acceptor [1]. These structural features are specific to the 4-bromo-2-hydroxy-5-nitro substitution pattern and differ fundamentally from the solid-state arrangements reported for isomeric bromo-hydroxy-nitroacetophenones, such as the 5-bromo-2-hydroxy-3-nitro analog, which lack this degree of π–π stacking multiplicity [1].

Crystallography Solid-state chemistry Materials science Supramolecular chemistry

Hydroxyl Group Differentiates Physicochemical Profile

The presence of a hydroxyl group at position 2 in the target compound distinguishes it fundamentally from 4′-bromo-3′-nitroacetophenone (CAS 18640-58-9), which lacks the hydroxyl moiety. This structural difference manifests in significantly altered physicochemical parameters. The target compound has a predicted LogP of approximately 3.09 [1], reflecting moderate lipophilicity balanced by the polar hydroxyl and nitro groups that enable hydrogen bonding. In contrast, 4′-bromo-3′-nitroacetophenone, lacking the hydroxyl hydrogen-bond donor, exhibits different solubility behavior and a melting point of 117-121 °C (experimental) . The target compound's hydroxyl group also confers distinct reactivity, enabling participation in O-alkylation, esterification, and metal-chelation reactions that are inaccessible to the non-hydroxylated analog .

Physicochemical properties Lipophilicity Hydrogen bonding Drug design

Substitution Pattern for Quinazoline Kinase Inhibitors

The 4-bromo-2-hydroxy-5-nitrophenyl scaffold serves as a versatile intermediate for constructing substituted quinazoline derivatives, a privileged scaffold in protein tyrosine kinase (PTK) inhibitor development [1]. The specific positioning of the bromine atom at position 4 and the nitro group at position 5 creates an electronic environment that facilitates regioselective nucleophilic aromatic substitution and subsequent cyclocondensation reactions to form the quinazoline core [1]. This substitution pattern is distinct from that of the 5-bromo-2-hydroxy-3-nitro isomer, which has been documented for use in HIV-1 integrase inhibitor research rather than kinase inhibitor applications . Patent literature confirms that bromo-hydroxy-nitroacetophenones with this specific substitution geometry are employed as key intermediates in the synthesis of quinazoline derivatives that inhibit growth factor receptor PTKs and demonstrate anti-cancer activity [1].

Kinase inhibitors Medicinal chemistry Heterocyclic synthesis Oncology research

1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one Applications


Quinazoline PTK Inhibitor Synthesis

This compound is specifically suited as a key intermediate for constructing 4-anilinoquinazoline derivatives targeting growth factor receptor PTKs. The 4-bromo-2-hydroxy-5-nitro substitution pattern provides optimal electronic activation for regioselective nucleophilic displacement of the bromine atom followed by cyclization to the quinazoline core. Patent literature confirms this scaffold class has been employed in PTK inhibitor programs [1]. Selection of this specific isomer over alternative bromo-hydroxy-nitroacetophenones is essential because the substitution geometry directly influences both the synthetic accessibility of the quinazoline ring system and the subsequent biological activity of the final kinase inhibitor products [1].

Solid-State & Crystallography Research

The compound's unique solid-state architecture, featuring four independent molecules per asymmetric unit and four distinct π–π stacking interactions, makes it valuable for fundamental studies of intermolecular forces and crystal engineering [1]. The coexistence of multiple hydrogen-bonding patterns (each hydroxyl group acting as both donor and acceptor) and halogen-bonding interactions (Br···O contacts) provides a rich model system for investigating supramolecular synthon competition [1]. Researchers requiring a bromo-hydroxy-nitroacetophenone with well-characterized and reproducible solid-state behavior should specify this exact isomer.

Conformational Analysis & SAR Studies

The established conformational preference of 3,4-disubstituted bromo-nitro acetophenones—with the H-6 proton oriented adjacent to the carbonyl group—provides a defined starting geometry for computational modeling and ligand design [1]. This compound serves as an ideal probe molecule for studies correlating substitution pattern with molecular conformation, electronic distribution, and ultimately biological target recognition. The distinct conformational behavior compared to 2,5-disubstituted isomers [1] makes this compound particularly valuable for SAR studies exploring the relationship between molecular shape and activity.

Synthetic Methodology with Ortho-Hydroxyacetophenones

The combination of an ortho-hydroxy group with an electron-deficient aromatic ring bearing both bromine and nitro substituents creates a versatile platform for exploring regioselective transformations including O-alkylation, Fries rearrangement, heterocycle formation, and transition metal-catalyzed cross-coupling reactions. The 4-bromo-2-hydroxy-5-nitro pattern provides a distinct reactivity profile compared to other isomers, enabling method development studies that require a well-defined, electron-poor aromatic substrate with an intramolecular hydrogen-bonding motif.

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